molecular formula C19H15NO B181608 N,N-Diphenylbenzamide CAS No. 4051-56-3

N,N-Diphenylbenzamide

Cat. No. B181608
Key on ui cas rn: 4051-56-3
M. Wt: 273.3 g/mol
InChI Key: RHLIPLVNXYUJQV-UHFFFAOYSA-N
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Patent
US03960886

Procedure details

4'-[2-(1-Piperidyl)ethoxy]-N-phenylbenzanilide [IA; R is C6H5, Ar is -C6H4 -(p), Y is CH2CH2, N=Z is N(CH2)5, n is O, Ar' is C6H5 ] was prepared from 11.5 g. of 4'-hydroxy-N-phenylbenzanilide and 2-(1-piperidyl)ethyl chloride in the presence of sodium methoxide according to the procedure of Example 1. The product was recrystallized from benzene-hexane to give 4'-]2-(1-piperidyl)ethoxy]-N-phenylbenzanilide, colorless solid, m.p. 78.5°-82.5°C.; cyclohexanesulfamic acid salt form, m.p. 151.5°-157.5°C.
Name
4'-[2-(1-Piperidyl)ethoxy]-N-phenylbenzanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4'-hydroxy-N-phenylbenzanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1(CCO[C:10]2[CH:30]=[CH:29][C:13]([N:14]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[C:15](=[O:22])[C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[CH:12][CH:11]=2)CCCCC1.OC1C=CC(N(C2C=CC=CC=2)C(=O)C2C=CC=CC=2)=CC=1.N1(CCCl)CCCCC1.C[O-].[Na+]>>[C:13]1([N:14]([C:15](=[O:22])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:12]=[CH:11][CH:10]=[CH:30][CH:29]=1 |f:3.4|

Inputs

Step One
Name
4'-[2-(1-Piperidyl)ethoxy]-N-phenylbenzanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCOC1=CC=C(N(C(C2=CC=CC=C2)=O)C2=CC=CC=C2)C=C1
Step Two
Name
4'-hydroxy-N-phenylbenzanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(N(C(C2=CC=CC=C2)=O)C2=CC=CC=C2)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCCl
Step Four
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared from 11.5 g
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from benzene-hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)C(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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